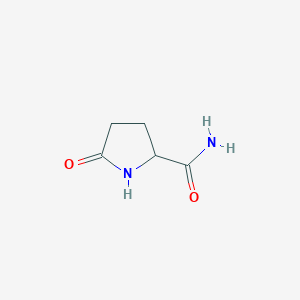

5-Oxopyrrolidine-2-carboxamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H2,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOIHPRRFBCVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277633 | |

| Record name | 5-oxopyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5626-52-8 | |

| Record name | 5626-52-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-oxopyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 5-Oxopyrrolidine-2-carboxamide

Traditional synthetic routes are characterized by multi-step sequences that offer high control over the chemical structure and stereochemistry of the final product.

The most common and reliable methods for synthesizing the this compound core structure begin with readily available pyrrolidine-based precursors. L-pyroglutamic acid, also known as (2S)-5-oxopyrrolidine-2-carboxylic acid, is a key starting material derived from the natural amino acid L-glutamic acid. snmjournals.orgresearchgate.net The synthesis often involves the initial formation of the pyrrolidine (B122466) ring through the cyclization of precursors like L-glutamic acid derivatives. This foundational structure, containing the desired chiral center and the lactam ring, serves as a crucial building block for subsequent modifications. researchgate.netangenechemical.com The synthesis of various derivatives can be achieved by starting with a substituted pyrrolidine carboxylic acid, which is then converted to the final carboxamide. ktu.edu

The critical step in the synthesis is the formation of the amide bond, which is typically achieved through acylation reactions. This involves the coupling of the carboxylic acid group of a 5-oxopyrrolidine-2-carboxylic acid precursor with an appropriate amine. To facilitate this transformation, the carboxylic acid must first be "activated". This is commonly accomplished using a variety of coupling reagents.

Carbodiimide-based reagents are frequently employed for this purpose. A standard protocol involves treating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt). This generates a highly reactive intermediate that readily reacts with an amine to form the desired carboxamide bond. smolecule.com Other activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also used. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like oxalyl chloride, which then reacts with the amine. nih.gov

Optimizing reaction conditions is crucial for maximizing yield, minimizing side reactions, and ensuring the purity of the final product. The choice of solvent is critical; polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often selected for their ability to dissolve polar intermediates.

Temperature control is another key parameter. Amide coupling reactions are often initiated at a low temperature, such as 0 °C, to control the initial exothermic reaction, and then allowed to warm to room temperature to proceed to completion. Maintaining the temperature between 0–25°C is recommended to minimize potential side reactions, including racemization. The stoichiometric ratio of reactants is also carefully controlled, with a slight excess of the amine and coupling reagents often used to ensure the complete conversion of the carboxylic acid starting material. Purification techniques such as recrystallization or column chromatography are typically employed to isolate the final product with high purity.

Table 1: Comparison of Common Coupling Reagents for Carboxamide Formation

| Coupling Reagent | Additive | Typical Solvent | Typical Temperature | Citation(s) |

|---|---|---|---|---|

| EDCI | HOBt | DMF | 0 °C to Room Temp | |

| HATU | None | DMF | 0–25 °C | |

| DCC | DMAP | CH₂Cl₂/DMF | 0 °C to Room Temp | acs.org |

Advanced Synthetic Strategies

Recent research has focused on developing more streamlined and sustainable methods for the synthesis of this compound and its derivatives.

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, cost, and waste reduction. For related pyrrolidinone structures, one-pot procedures involving multiple components have been successfully developed. nih.govfrontiersin.org For instance, a mixture of an aniline, an aldehyde, an isocyanide, and a suitable acid can be combined in a single step to generate complex pyrrolidinone carboxamides. frontiersin.org Catalytic systems, such as those using Zirconocene dichloride (ZrCp₂Cl₂), have been shown to facilitate the direct amidation of 5-oxopyrrolidine-2-carboxylic acid, achieving high yields without the need for traditional coupling reagents. These methods simplify the experimental procedure and reduce the time and resources required for synthesis and purification.

The application of green chemistry principles aims to make chemical synthesis more environmentally friendly. nih.gov This includes the use of less toxic solvents, reducing energy consumption, and minimizing waste. nih.gov A significant advancement is the replacement of traditional volatile organic solvents with more benign alternatives, such as an ethanol-water mixture, which makes the process safer and more sustainable. nih.govfrontiersin.org

Energy-efficient techniques are also being explored. Microwave-assisted synthesis has been shown to dramatically reduce reaction times. In one study, a microwave-mediated reaction reduced the synthesis time from 4 hours to just 20 minutes while maintaining a high yield. Furthermore, solvent-free reaction conditions represent a major step forward in green synthesis. By combining a catalyst with mechanical grinding in a ball mill, the amidation can be achieved at room temperature without any solvent, which eliminates waste from solvent use and purification.

Table 2: Overview of Advanced Green Synthesis Methods

| Method | Key Features | Advantages | Citation(s) |

|---|---|---|---|

| One-Pot Synthesis | Multiple components react in a single step. | Increased efficiency, reduced waste, time-saving. | nih.govfrontiersin.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate the reaction. | Drastically reduced reaction times, energy efficient. | |

| Solvent-Free Ball Milling | Mechanical grinding facilitates the reaction without solvent. | Eliminates solvent waste, reduces environmental footprint, high efficiency. |

Asymmetric Synthesis for Stereochemical Control

The stereochemistry of the pyrrolidine ring is crucial for the biological activity of many of its derivatives. Asymmetric synthesis provides the means to control the three-dimensional arrangement of atoms, ensuring the desired enantiomer or diastereomer is produced. A key strategy involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product. du.ac.in

Another powerful approach is catalyst-controlled asymmetric synthesis. For instance, silver-catalyzed methods have been developed for the enantio- and diastereodivergent synthesis of chiral pyroglutamic acid esters. researchgate.net This process involves the asymmetric conjugate addition of glycine (B1666218) imine esters to α,β-unsaturated perfluorophenyl esters, followed by lactamization. By carefully selecting the catalyst and reaction conditions, it is possible to access all four possible stereoisomers of the product with high stereoselectivity. researchgate.net Furthermore, chiral organo-superbase catalysts, such as chiral cyclopropenimine, have been effectively used in asymmetric Michael additions to produce key intermediates with excellent yields and stereoselectivities. researchgate.net

The starting material for many of these syntheses is L-glutamic acid, a readily available chiral molecule. Cyclization of L-glutamic acid derivatives is a common method for producing the (S)-5-oxopyrrolidine-2-carboxylic acid core with inherent stereochemical integrity.

Solid-Phase Peptide Synthesis for Conjugates

Solid-phase peptide synthesis (SPPS) has emerged as a highly efficient methodology for constructing conjugates of this compound, particularly for creating dipeptide and other peptide-based derivatives. researchgate.netrsc.org This technique involves attaching the initial amino acid or the 5-oxopyrrolidine-2-carboxylic acid moiety to a solid support, typically a resin like 2-chlorotrityl chloride (2-CTC) resin. bohrium.comnih.gov The subsequent amino acids are then added in a stepwise manner through a series of coupling and deprotection steps. rsc.org

The process generally utilizes Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acids and coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole). rsc.org The Fmoc protecting group is removed with a solution of piperidine (B6355638) in DMF to allow for the next coupling reaction. nih.gov A key advantage of SPPS is the ease of purification, as excess reagents and byproducts are simply washed away after each step, eliminating the need for isolating intermediates. acs.org

Once the desired peptide chain is assembled, a cleavage cocktail, often containing trifluoroacetic acid (TFA), is used to release the final conjugate from the resin and remove any remaining side-chain protecting groups. nih.gov This methodology has been successfully employed to synthesize libraries of dipeptide derivatives containing the (S)-5-oxopyrrolidine-2-carboxylic acid moiety for biological screening. researchgate.netresearchgate.net

Derivatization and Functionalization Strategies

The versatility of the this compound scaffold lies in its amenability to various derivatization and functionalization strategies, allowing for the fine-tuning of its physicochemical and biological properties.

N-Substitution Patterns and Their Impact on Reactivity

Modifications at the nitrogen atom of the amide group (N-substitution) significantly influence the compound's properties. The introduction of different substituents can alter reactivity, lipophilicity, and steric hindrance. For instance, the presence of a benzyl (B1604629) group in N-benzyl-5-oxopyrrolidine-2-carboxamide can influence its pharmacokinetic and pharmacodynamic properties compared to other analogs. Similarly, the N-cyclobutyl-N-methyl substitution introduces conformational rigidity and enhances lipophilicity.

The nature of the substituent on the pyrrolidine ring nitrogen also plays a critical role. An electron-withdrawing group, such as a 4-nitrophenyl group, can stabilize the lactam form through inductive effects. smolecule.com These substitutions can also open up avenues for further chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions on the substituent itself.

| Substitution Pattern | Key Structural Feature | Potential Impact on Properties |

| N-benzyl | Aromatic benzyl group | Influences pharmacokinetic and pharmacodynamic properties. |

| N-cyclobutyl-N-methyl | Cyclobutyl and methyl groups | Introduces conformational rigidity and enhances lipophilicity. |

| 1-(4-nitrophenyl) | Electron-withdrawing group | Stabilizes the lactam form through inductive effects. smolecule.com |

| 1-(4-acetamidophenyl) | Acetamido group | Can be deacetylated to a free amino group for further functionalization. nih.govresearchgate.net |

| 1-(2-hydroxyphenyl) | Hydroxyphenyl group | Allows for further reactions at the hydroxyl group. mdpi.com |

This table provides examples of N-substitution patterns and their potential impact on the properties of this compound derivatives.

Introduction of Heterocyclic Moieties (e.g., Azole, Diazole, Hydrazone)

The incorporation of heterocyclic rings, such as azoles, diazoles, and hydrazones, into the this compound structure is a common strategy to enhance biological activity. nih.govmdpi.com These moieties are prevalent in many biologically active compounds and can significantly influence the pharmacological properties of the parent molecule. mdpi.com

Hydrazones are typically synthesized through the condensation of a carbohydrazide (B1668358) derivative of 5-oxopyrrolidine with various aromatic or heteroaromatic aldehydes. nih.govmdpi.com For example, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide can be reacted with different aldehydes in refluxing propan-2-ol to yield a series of N'-substituted hydrazones. mdpi.com

Azole and diazole rings can be introduced through condensation reactions. For instance, the reaction of a 5-oxopyrrolidine carbohydrazide with hexane-2,5-dione in the presence of an acid catalyst leads to the formation of a pyrrole (B145914) ring (an azole). mdpi.commdpi.com Similarly, reaction with pentane-2,4-dione can yield a pyrazole (B372694) derivative (a diazole). mdpi.commdpi.com Benzimidazole (B57391) moieties, known to enhance pharmacological properties, can be synthesized by reacting the 5-oxopyrrolidine carboxylic acid with corresponding benzene-1,2-diamines. mdpi.commdpi.com

| Heterocyclic Moiety | Typical Synthetic Precursor | Reaction Type | Example Reagents |

| Hydrazone | 5-Oxopyrrolidine carbohydrazide | Condensation | Aromatic/Heteroaromatic aldehydes nih.govmdpi.com |

| Pyrrole (Azole) | 5-Oxopyrrolidine carbohydrazide | Condensation (Paal-Knorr) | Hexane-2,5-dione mdpi.commdpi.com |

| Pyrazole (Diazole) | 5-Oxopyrrolidine carbohydrazide | Condensation | Pentane-2,4-dione mdpi.commdpi.com |

| Benzimidazole | 5-Oxopyrrolidine carboxylic acid | Condensation | Benzene-1,2-diamines mdpi.com |

This table outlines common strategies for introducing heterocyclic moieties onto the this compound scaffold.

Formation of Dipeptide and Other Hybrid Conjugates

The conjugation of this compound with amino acids to form dipeptides and other hybrid molecules is a promising strategy for developing new therapeutic agents. researchgate.netresearchgate.net As previously mentioned, solid-phase peptide synthesis is a cornerstone technique for these conjugations. researchgate.net

The process often begins with the (S)-5-oxopyrrolidine-2-carboxylic acid moiety, which is then coupled to one or more amino acids on a solid support. researchgate.netresearchgate.net This approach allows for the creation of diverse libraries of dipeptide derivatives by varying the amino acid sequence. researchgate.net For instance, a library of dipeptides containing the (S)-5-oxopyrrolidine-2-carboxylic acid moiety has been synthesized and evaluated for antimicrobial activity. researchgate.netresearchgate.net

Furthermore, hybrid conjugates incorporating other bioactive molecules, such as 1,2,3,4-tetrahydroisoquinoline, have also been synthesized using SPPS. nih.govacs.org These hybrid molecules combine the structural features of both parent compounds, potentially leading to synergistic or novel biological activities. The synthesis of such conjugates often involves the initial attachment of an amino acid to the resin, followed by the sequential addition of other amino acids and finally capping with the desired heterocyclic moiety. nih.gov

Biological Activities and Molecular Mechanisms

Antimicrobial Research Applications

The inherent structure of 5-oxopyrrolidine-2-carboxamide has served as a versatile template for the development of novel antimicrobial agents. Modifications to this core have led to the creation of derivatives with significant antibacterial, antifungal, and anti-tubercular properties.

Derivatives of this compound have demonstrated notable antibacterial activity, particularly against challenging Gram-positive bacteria.

Research has shown that derivatives of 5-oxopyrrolidine often exhibit selective, Gram-positive-directed antimicrobial activity. nih.govmdpi.comnih.gov For instance, a study on novel 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed structure-dependent activity against Gram-positive pathogens like Staphylococcus aureus, Enterococcus faecalis, and Clostridioides difficile. mdpi.comnih.govdntb.gov.ua In contrast, many of these compounds showed no significant activity against Gram-negative pathogens such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii, with Minimum Inhibitory Concentrations (MICs) often exceeding 64 µg/mL. nih.govmdpi.com

However, certain modifications can broaden the activity spectrum. For example, a 5-fluoro benzimidazole (B57391) derivative demonstrated some activity against Gram-negative bacteria, including K. pneumoniae and P. aeruginosa, in addition to its effects on Gram-positive organisms. mdpi.com Another study involving 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives reported that hydrazones with 5-nitro-2-thiophene and 5-nitro-2-furfural fragments exhibited activity against both Gram-positive strains (S. aureus, Listeria monocytogenes, Bacillus cereus) and the Gram-negative bacterium E. coli. nih.gov Specifically, a hydrazone with a benzylidene moiety showed strong inhibition of S. aureus with a MIC of 3.9 μg/mL. nih.govmdpi.com

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Hydrazone with benzylidene moiety | Staphylococcus aureus | 3.9 | nih.govmdpi.com |

| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus | 3.90 | nih.gov |

| Hydrazone with 5-nitrothien-2-yl fragment | Listeria monocytogenes | 3.90 | nih.gov |

| Hydrazone with 5-nitrothien-2-yl fragment | Bacillus cereus | 7.8 | nih.gov |

| 5-Fluorobenzimidazole derivative | Staphylococcus aureus TCH 1516 | 8 | mdpi.com |

| Hydrazone with thien-2-yl group | Staphylococcus aureus TCH 1516 | 16 | mdpi.com |

A significant focus of research has been the efficacy of 5-oxopyrrolidine derivatives against multidrug-resistant (MDR) bacteria, a major global health threat. nih.govdntb.gov.ua Several studies have reported promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA) strains. nih.govmdpi.comdntb.gov.ua

One derivative, a compound bearing a 5-nitrothiophene substituent (compound 21 in the study), demonstrated selective and potent antimicrobial activity against a range of multidrug-resistant S. aureus strains, including those resistant to linezolid (B1675486) and tedizolid. nih.govresearchgate.netnih.gov This compound showed a MIC of 2 µg/mL against the S. aureus TCH 1516 (USA300) strain. nih.gov

Further studies on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also highlighted compounds with significant anti-MRSA activity. mdpi.comdntb.gov.ua A hydrazone with a thien-2-yl fragment (compound 14) and a 5-fluorobenzimidazole derivative (compound 24b) were active against VISA strains, with MIC values ranging from 2 to 16 µg/mL. mdpi.com The activity of compound 24b (MIC 2–8 µg/mL) was comparable to that of the antibiotic daptomycin. mdpi.com These findings underscore the potential of the 5-oxopyrrolidine scaffold in developing new agents to combat drug-resistant Gram-positive infections. nih.gov

| Compound Derivative | Resistant Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 21 (with 5-nitrothiophene) | S. aureus TCH 1516 (USA300, MRSA) | 2 | nih.gov |

| Compound 21 (with 5-nitrothiophene) | Linezolid/Tedizolid-resistant S. aureus | 2-4 | nih.govresearchgate.net |

| Compound 14 (hydrazone with thien-2-yl) | Vancomycin-Intermediate S. aureus (VISA) | 4-16 | mdpi.com |

| Compound 24b (5-fluorobenzimidazole) | Vancomycin-Intermediate S. aureus (VISA) | 2-8 | mdpi.com |

The 5-oxopyrrolidine core has also been explored for its potential against Mycobacterium tuberculosis (Mtb). niscair.res.in The rationale for this exploration is partly based on the presence of pyroglutamic acid residues in mycobacterial peptides and the success of antimetabolite strategies in therapy. niscair.res.in

Synthesis and screening of various 2-oxopyrrolidine-5-carboxylic acid amide derivatives revealed potent anti-tubercular activity. niscair.res.in In one study, a derivative with a 4-methylphenyl group showed a MIC of 1.6 µg/mL against the Mtb H37Rv strain. niscair.res.in Other derivatives, including those with 4-bromo phenyl, difluoro phenyl, and phenyl piperizine substitutions, also demonstrated significant activity with MIC values of 6.25 µg/mL. niscair.res.in Another compound, 3-bromo-2-floro phenyl oxapyrrolidine-2-carboxamide, was effective at a MIC of 3.12 µg/mL, suggesting that the presence of electron-withdrawing groups can enhance anti-tubercular efficacy. niscair.res.in

Beyond antibacterial action, research has indicated that the 5-oxopyrrolidine scaffold can be a foundation for agents with antifungal properties. nih.govmdpi.com Hydrazone derivatives of 5-oxopyrrolidine have shown particularly excellent antifungal activity, with some compounds exhibiting significantly higher potency than the conventional antifungal drug Nystatin against Candida tenuis and Aspergillus niger. nih.gov

In a study of 1-(2-hydroxyphenyl)-5-oxopyrrolidine derivatives, a hydrazone bearing a 5-nitrothien-2-yl moiety (compound 15) displayed broad-spectrum antifungal activity, including against multidrug-resistant Candida auris and azole-resistant Aspergillus fumigatus. mdpi.comnih.gov This highlights the potential to develop potent antifungal drugs from this chemical class. mdpi.com

While research into the antiviral properties of specific this compound compounds is less extensive, the broader class of pyrrolidine (B122466) derivatives is known to exhibit a wide range of biological activities, including antiviral effects. ontosight.ai

Investigating the molecular mechanisms behind the antimicrobial effects of 5-oxopyrrolidine derivatives is crucial for their development. For anti-tubercular action, a key target that has been identified is the enoyl-acyl carrier protein (ACP) reductase, known as InhA. rjptonline.orgopenmedicinalchemistryjournal.com This enzyme is a critical component of the mycobacterial cell wall biosynthesis pathway (FAS-II) and is a primary target for the frontline anti-TB drug isoniazid (B1672263). openmedicinalchemistryjournal.com

Molecular docking studies have been performed on the crystal structure of M. tuberculosis InhA complexed with a 5-oxopyrrolidine derivative. openmedicinalchemistryjournal.com These computational studies help to understand the intermolecular interactions between the compounds and the enzyme's active site. openmedicinalchemistryjournal.com The binding of these derivatives to InhA is believed to inhibit mycolic acid synthesis, disrupting the formation of the mycobacterial cell wall and leading to cell death. rjptonline.orgbiomedpharmajournal.org This proposed mechanism suggests that 5-oxopyrrolidine derivatives could act as direct inhibitors of InhA, a promising strategy for overcoming resistance to drugs like isoniazid that require metabolic activation. rjptonline.orgopenmedicinalchemistryjournal.com

Mechanistic Studies of Antimicrobial Action

Inhibition of Essential Enzymes (e.g., DNA Gyrase, Bacillus cereus Spore-lytic Enzyme, Cytolysin A)

The capacity of 5-oxopyrrolidine derivatives to inhibit enzymes vital for bacterial survival underscores their potential as antimicrobial agents.

DNA Gyrase: DNA gyrase is a critical enzyme in bacteria responsible for managing DNA topology, making it a key target for antibiotics. nih.gov Derivatives of 5-oxopyrrolidine have been explored as potential inhibitors of this enzyme. For instance, in silico studies have utilized the crystal structure of E. coli topoisomerase II DNA gyrase B in complex with a derivative, 1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide, to screen for novel inhibitors. excli.de Such research aims to develop selective inhibitors that can target bacterial DNA gyrase without affecting human topoisomerases. mdpi.com

Bacillus cereus Spore-lytic Enzyme: Bacillus cereus, a spore-forming bacterium, can cause foodborne illnesses. koreascience.kr Its spore-lytic enzymes are crucial for the germination process, allowing the spore to transition into a vegetative cell. nih.govnih.gov An in-silico investigation demonstrated that (2,6-diethylphenyl)-5-oxopyrrolidine derivatives have the potential to inhibit the Bacillus cereus spore-lytic enzyme (SleL). jonuns.comjonuns.com This inhibitory action could prevent spore germination, thereby controlling the proliferation of the bacteria. jonuns.com

Cytolysin A (ClyA): Cytolysin A is a pore-forming toxin produced by some bacteria. jonuns.com The same in-silico study that identified inhibitors for the spore-lytic enzyme also found that (2,6-diethylphenyl)-5-oxopyrrolidine derivatives displayed a potent ability to inhibit Cytolysin A. jonuns.comjonuns.com This dual-inhibitory potential suggests a multifaceted antibacterial profile for this class of compounds.

Modulation of Critical Biochemical Pathways

The core structure of this compound serves as a versatile scaffold for developing molecules that can interact with and modulate various biological pathways. ontosight.aismolecule.com A notable example is the development of ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamides as selective inhibitors of calpain. sci-hub.se Calpains are cysteine proteases involved in numerous physiological processes, including signal transduction pathways, and their aberrant activation is linked to several diseases. sci-hub.se The targeted inhibition of such enzymes demonstrates the potential of these compounds to precisely modulate specific biochemical events. sci-hub.se

Anticancer Research Applications

A significant area of research for this compound derivatives is in oncology, where their cytotoxic effects against cancer cells and their ability to induce programmed cell death are being extensively studied.

Cytotoxicity against Various Cancer Cell Lines (e.g., A549, CaSki, HepG2)

Derivatives of 5-oxopyrrolidine have demonstrated notable cytotoxic activity against a range of human cancer cell lines.

A549 (Human Lung Adenocarcinoma): Studies on novel 5-oxopyrrolidine derivatives, such as those synthesized from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, have shown structure-dependent anticancer activity against A549 cells. nih.govresearchgate.net Certain derivatives, particularly those incorporating 2,5-dimethylpyrrole cycles, exhibited the most potent activity. nih.gov Importantly, some of these compounds showed selective cytotoxicity against cancer cells while having lower toxicity towards non-cancerous human small airway epithelial cells. nih.gov

CaSki (Cervical Cancer): The rhopaladin analog, (2E, 4E)-4-(4-chlorobenzylidene)-2-(4-chlorostyryl)-N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide (referred to as RPDPRH), has shown significant anti-proliferative activity against CaSki cells. nih.govnih.gov Research indicates that RPDPRH is more effective at inhibiting proliferation and inducing apoptosis in CaSki cells compared to earlier-generation compounds. nih.govresearchgate.net

HepG2 (Hepatocellular Carcinoma): The RPDPRH derivative has also been evaluated for its effects on liver cancer cells, demonstrating significant cytotoxicity against the HepG2 cell line. nih.govfrontiersin.orgfrontiersin.org Studies have reported IC₅₀ values indicating its potency, which in some cases is comparable to the standard chemotherapy drug cisplatin. nih.govfrontiersin.org The compound was found to be less toxic to normal human liver cells (LO2), suggesting a degree of selectivity. nih.govfrontiersin.orgfrontiersin.org

Interactive Table: Cytotoxicity of this compound Derivatives Below is a summary of the reported IC₅₀ values for the derivative RPDPRH against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |

| A549 | Lung | Varies by derivative | nih.gov, researchgate.net |

| CaSki | Cervical | 6.42 | nih.gov, frontiersin.org, frontiersin.org |

| C-33A | Cervical | 4.66 | nih.gov, frontiersin.org, frontiersin.org |

| SiHa | Cervical | 17.66 | nih.gov, frontiersin.org, frontiersin.org |

| HeLa | Cervical | 15.2 | nih.gov, frontiersin.org, frontiersin.org |

| HepG2 | Liver | 12.36 | nih.gov, frontiersin.org, frontiersin.org |

| 7402 | Liver | 22.4 | nih.gov, frontiersin.org, frontiersin.org |

Induction of Apoptosis and Cell Cycle Modulation

The anticancer effects of these compounds are often linked to their ability to induce apoptosis (programmed cell death) and interfere with the normal progression of the cell cycle. nih.gov For instance, the chalcone (B49325) derivative 1C has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in ovarian cancer cells. mdpi.com Similarly, derivatives of 5-oxopyrrolidine have been found to induce apoptosis in various cancer cell lines, a key mechanism for their anticancer activity. nih.govfrontiersin.orgfrontiersin.org

The induction of apoptosis by 5-oxopyrrolidine derivatives is mediated by their influence on the expression levels of key regulatory proteins. The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is critical in determining a cell's fate. oatext.com

Studies on the derivative RPDPRH have shown that it can induce apoptosis in hepatocarcinoma and cervical cancer cells by modulating the expression of these proteins. nih.govfrontiersin.orgfrontiersin.org Specifically, treatment with RPDPRH has been observed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the expression of the anti-apoptotic protein Bcl-2. frontiersin.orgfrontiersin.orgnih.gov This shift in the Bax/Bcl-2 ratio promotes apoptosis. frontiersin.orgnih.gov Furthermore, these compounds have been shown to increase the expression of Caspase-3, an executioner caspase that plays a central role in the final stages of apoptosis. nih.govresearchgate.net

Table: Effect of RPDPRH on Apoptotic Protein mRNA Expression in CaSki Cells

| Treatment Group | Fold Change in Bcl-2 mRNA | Fold Change in Bax mRNA | Source(s) |

| 10 µM RPDPRH | 0.786 ± 0.092 | Not specified at this conc. | nih.gov |

| 15 µM RPDPRH | 0.081 ± 0.029 | Not specified at this conc. | nih.gov |

| 5 µM RPDPRH | Not specified at this conc. | 1.394 ± 0.198 | nih.gov |

Flow cytometry is a powerful technique used to analyze cell populations and is frequently employed in cancer research to quantify apoptosis. Studies investigating the effects of the RPDPRH derivative have used Annexin V/PI staining followed by flow cytometry to confirm the induction of apoptosis. frontiersin.orgnih.gov This method allows for the differentiation between viable cells, early apoptotic cells, late apoptotic cells, and necrotic cells. frontiersin.orgresearchgate.net Results from these analyses have shown a dose-dependent increase in the percentage of apoptotic HepG2, 7402, and CaSki cells following treatment with RPDPRH, providing quantitative evidence of its apoptosis-inducing capabilities. frontiersin.orgfrontiersin.orgresearchgate.net

Impact on Viral Oncogene Expression (e.g., HPV E6/E7 mRNA)

Certain analogues of this compound have been investigated for their ability to modulate the expression of viral oncogenes, particularly those associated with human papillomavirus (HPV). The E6 and E7 oncoproteins of high-risk HPV types are the primary drivers of HPV-induced carcinogenesis, especially in cervical cancer. The downregulation of the mRNA expression of these oncogenes is a key therapeutic strategy.

Research has shown that synthetic derivatives of rhopaladins, which contain the 4-arylidene-5-oxopyrrolidine core, can inhibit the proliferation of cervical cancer cells and reduce the expression of HPV E6 and E7 mRNA. researchgate.net One such compound, (2E,4E)-4-chlorobenzylidene-2-(4-chlorostyryl)-N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide (RPDPRH), was found to be a potent agent against CaSki cells, a cervical cancer cell line that is positive for HPV-16. nih.govfrontiersin.org

In studies using CaSki cells, treatment with RPDPRH led to a statistically significant, dose-dependent decrease in the mRNA levels of both HPV E6 and E7. frontiersin.org Compared to a previously studied compound, (E)-N-(tert-butyl)-2-(4-chlorobenzoyl)-4-(4-fluorobenzylidene)-1-isopropyl-5-oxopyrrolidine-2-carboxamide (RPDPB), RPDPRH demonstrated superior ability to down-regulate HPV E6/E7 mRNA expression. researchgate.netnih.govfigshare.com This activity is linked to the induction of apoptosis, as the compound was also shown to affect the expression of apoptosis-related genes like Bcl-2, Bax, and Caspase-3. nih.govfrontiersin.org Another analogue, compound RPDPD, also demonstrated the ability to inhibit the expression of E6/E7 mRNA in HeLa cells. researchgate.net

Table 1: Effect of this compound Derivatives on HPV E6/E7 mRNA Expression

| Compound | Cell Line | Target | Observed Effect | Reference |

|---|---|---|---|---|

| RPDPRH | CaSki | HPV E6/E7 mRNA | Significant dose-dependent downregulation. | nih.gov, frontiersin.org |

| RPDPD | HeLa | HPV E6/E7 mRNA | Inhibited expression. | researchgate.net |

| (E)-2-aroyl-4-arylidene-5-oxopyrrolidines | CaSki | HPV E6/E7 mRNA | Downregulation of expression. | researchgate.net |

Evaluation as Antineoplastic Agents

The 5-oxopyrrolidine scaffold is a key feature in numerous compounds evaluated for their potential as antineoplastic agents. Derivatives have shown cytotoxic activity against a range of cancer cell lines.

Studies on 1-(substituted benzenesulphonyl)-5-oxopyrrolidine-2-carboxylic acid analogues demonstrated antineoplastic activity in mice with Ehrlich ascites carcinoma (EAC). nih.gov The primary parameters for activity were the percentage inhibition of ascitic cell count and fluid weight. nih.gov Further research into other derivatives has identified promising anticancer properties. For instance, certain 5-oxopyrrolidine derivatives showed significant cytotoxicity against A549 human lung adenocarcinoma cells while exhibiting lower toxicity towards non-cancerous human small airway epithelial cells (HSAEC1-KT), suggesting a degree of selectivity for tumor cells. nih.gov Specifically, compounds bearing a 5-nitrothiophene substituent were among the most potent against A549 cells. nih.gov

Analogues of the marine alkaloid rhopaladin, which feature a 4-arylidene-5-oxopyrrolidine structure, have also been synthesized and tested. frontiersin.org One compound, RPDPRH, displayed potent in vitro anti-proliferative activity against several cervical cancer cell lines (C-33A, CaSki, SiHa, HeLa) and human hepatocarcinoma cells (HepG2, 7402), with lower cytotoxicity observed in normal human liver LO2 cells. frontiersin.org The mechanism of action for RPDPRH in hepatocarcinoma cells was found to involve the induction of apoptosis through the regulation of Bax and Bcl-2 protein expression. frontiersin.org

Table 2: Antineoplastic Activity of Selected this compound Derivatives

| Compound/Derivative Class | Cancer Model | IC50 Value (µM) | Key Findings | Reference |

|---|---|---|---|---|

| 1-(substituted benzenesulphonyl)-5-oxopyrrolidine-2-carboxylic acids | Ehrlich Ascites Carcinoma (in vivo) | N/A | Inhibited ascitic cell growth and fluid weight. | nih.gov |

| 5-Oxopyrrolidine derivatives (e.g., with 5-nitrothiophene) | A549 (Lung) | N/A (Tested at 100 µM) | Potent activity against A549 cells with selectivity over non-cancerous cells. | nih.gov |

| RPDPRH | C-33A (Cervical) | 4.66 | High efficiency and less hepatotoxicity; induced apoptosis. | frontiersin.org |

| CaSki (Cervical) | 6.42 | |||

| HepG2 (Hepatocarcinoma) | 12.36 | |||

| LO2 (Normal Liver) | 243.2 |

Enzyme and Receptor Modulatory Activities

Calpain Inhibitors for Neurodegenerative Disorders

The aberrant activation of calpains, a family of calcium-dependent cysteine proteases, is implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease. nih.govresearchgate.net Consequently, calpain inhibitors are considered promising therapeutic candidates. Ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamides have been developed as a novel series of highly selective calpain inhibitors. nih.govresearchgate.net

A key achievement in this area was the development of A-1212805, also known as ABT-957 or Alicapistat, which advanced to Phase I clinical studies. nih.govresearchgate.net This class of compounds was designed to mitigate the metabolic liability of carbonyl reduction. nih.govresearchgate.net Further research has focused on optimizing α-ketoamide peptidomimetic inhibitor series to yield diastereomerically pure compounds that are potent and selective for calpain-1 over other proteases like papain and cathepsins B and K. nih.gov

For example, the diastereomeric pair (R)-1-benzyl-N-((S)-4-((4-fluorobenzyl)amino)-3,4-dioxo-1-phenylbutan-2-yl)-5-oxopyrrolidine-2-carboxamide (compound 1c) and its (R,R) counterpart (compound 1g) were synthesized to explore stereoselective inhibition. nih.gov Compound 1c proved to be significantly more potent, with an IC50 of 78 nM for calpain-1, and was shown to restore cognitive function in a mouse model of amnesia. nih.gov The involvement of calpain in neurodegeneration has been demonstrated in various models, and inhibitors have been shown to reduce the clinical signs of autoimmune encephalomyelitis and block amyloid-beta-induced neuron degeneration. google.com

Table 3: Calpain Inhibitory Activity of this compound Derivatives

| Compound | Target | Potency (IC50) | Significance | Reference |

|---|---|---|---|---|

| ABT-957 (Alicapistat) | Calpain | N/A | Advanced to Phase I clinical trials for neurodegenerative diseases. | nih.gov, researchgate.net |

| Compound 1c | Calpain-1 | 78 nM | Significantly more potent than its diastereomer; restored cognitive function in mice. | nih.gov |

IDH1 Inhibitor Development

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are common in several cancers, including acute myeloid leukemia (AML) and glioma. tandfonline.comnih.gov These mutations result in the neomorphic ability to produce the oncometabolite D-2-hydroxyglutarate (D-2HG), which contributes to cancer progression. google.com The this compound structure is central to the design of potent and selective inhibitors of mutant IDH1.

Ivosidenib (B560149) (also known as AG-120 or by its chemical name (2S)-N-[(1S)-1-(2-Chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide) is a first-in-class, orally active, reversible inhibitor of the mutated IDH1 enzyme. tandfonline.comguidetopharmacology.orgtibsovo.com It specifically targets IDH1 mutations like R132H and R132C. guidetopharmacology.org By inhibiting the mutant enzyme, ivosidenib decreases 2-HG levels, which in turn leads to the differentiation of leukemic blasts. tandfonline.comtibsovo.com The development of ivosidenib represents a significant therapeutic advance, and it has received FDA approval for the treatment of newly diagnosed or relapsed/refractory AML with a susceptible IDH1 mutation. tandfonline.comtibsovo.com

P2X7 Receptor Antagonism

The P2X7 receptor (P2X7R) is an ATP-gated ion channel that plays a critical role in inflammation, immune responses, and neurological disorders. ontosight.ai Antagonists of this receptor are being explored as potential therapeutics. The this compound core is present in several potent P2X7R antagonists.

GSK1482160 is a potent P2X7R antagonist with high receptor affinity that has been radiolabeled with carbon-11 (B1219553) to serve as a PET imaging ligand for neuroinflammation. nih.govnih.gov Derivatives of this compound have also been developed. For example, [123I]TZ6019 ((S,E)-N-(2-chloro-3-(trifluoromethyl)benzyl)-1-(3-[123I]iodo)allyl)-5-oxopyrrolidine-2-carboxamide) is a potent P2X7R antagonist with IC50 values in the low nanomolar range (9.49-12.9 nM). nih.goviu.edu In vitro studies demonstrated that [123I]TZ6019 binds specifically to the human P2X7 receptor with high affinity and can detect increased receptor expression in the brains of a mouse model of tauopathy. nih.gov

Other pyroglutamide-based compounds have also been synthesized and shown to be effective P2X7R antagonists, inhibiting the production of the pro-inflammatory cytokine IL-1β from human macrophages. acs.org

Table 4: P2X7 Receptor Antagonism by this compound Derivatives

| Compound | Target | Potency (IC50) | Application | Reference |

|---|---|---|---|---|

| GSK1482160 | P2X7 Receptor | N/A (High affinity) | Parent compound for PET imaging ligands for neuroinflammation. | nih.gov, nih.gov |

| [123I]TZ6019 | P2X7 Receptor | 9.49 - 12.9 nM | Radiotracer for quantifying P2X7R expression. | iu.edu, nih.gov |

| Pyroglutamide-based antagonists | P2X7 Receptor | N/A | Inhibition of IL-1β production from macrophages. | acs.org |

Inhibition of Zinc Metalloendopeptidases (Matrix Metalloproteinases, Reprolysins)

Derivatives of 5-oxopyrrolidine-2-carboxylic acid have been designed as inhibitors of zinc metalloendopeptidases. google.com This class of enzymes includes matrix metalloproteinases (MMPs) and reprolysins, which are involved in tissue remodeling and are often overexpressed in diseases like osteoarthritis and cancer. google.com

Specifically, 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives have been identified as potent inhibitors of these enzymes. google.com Research has focused on designing inhibitors with differential activity, achieving selectivity for certain MMPs over others. For example, molecules have been developed that preferentially inhibit MMP-13 over MMP-1. google.com The overexpression of MMPs such as MMP-2, MMP-3, MMP-8, MMP-9, and MMP-12 in osteoarthritic cartilage suggests that their inhibition could slow or prevent the cartilage degradation characteristic of joint diseases. google.com The core structure allows for various substitutions (R groups) that can be modified to fine-tune the inhibitory profile and selectivity of the compounds. google.com

5-Oxoprolinase Inhibition and Related Metabolic Pathways

This compound is structurally related to 5-oxoproline (also known as pyroglutamic acid), a key metabolite in the γ-glutamyl cycle. nih.gov This cycle is crucial for the synthesis and degradation of glutathione (B108866), a vital antioxidant. A key enzyme in this pathway is 5-oxoprolinase, which catalyzes the conversion of 5-oxo-L-proline to L-glutamate, an ATP-dependent reaction. nih.govpnas.org

Research has shown that analogues of 5-oxoproline can act as inhibitors of 5-oxoprolinase. For instance, L-2-imidazolidone-4-carboxylic acid has been identified as an effective competitive inhibitor of this enzyme. nih.govnih.gov This inhibition leads to a reduced metabolism of 5-oxo-L-proline. nih.gov In studies involving mice, the administration of L-2-imidazolidone-4-carboxylate resulted in a significantly decreased ability to metabolize 5-oxo-L-proline, while the metabolism of glutamate (B1630785) remained unaffected. nih.govpnas.org This specific inhibition provides a valuable tool for studying the metabolic consequences of 5-oxoprolinase deficiency, a condition observed in the human genetic disorder 5-oxoprolinuria. nih.gov

The inhibition of 5-oxoprolinase and the subsequent accumulation of 5-oxoproline are significant in understanding the metabolic pathways linked to glutathione metabolism. The evidence strongly suggests that 5-oxoproline is a normal metabolite, and its regulation is critical for cellular health. nih.govpnas.org

| Inhibitor | Enzyme | Effect | Metabolic Pathway |

| L-2-imidazolidone-4-carboxylic acid | 5-oxoprolinase | Competitive inhibition | γ-glutamyl cycle |

Other Potential Biological Activities

Beyond its interaction with the γ-glutamyl cycle, this compound and its derivatives are being explored for a range of other biological activities.

Derivatives of this compound, more broadly known as pyroglutamic acid derivatives, are gaining attention in the field of neuroscience. mdpi.com These compounds are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. mdpi.comwikipedia.org The mechanism of action often involves the modulation of specific receptors in the brain. For example, certain pyroglutamic acid derivatives act as antagonists of P2X7 receptors, which are implicated in neuroinflammatory processes. mdpi.comnih.gov

Furthermore, some derivatives of this compound have been developed as selective calpain inhibitors. researchgate.net Calpains are a family of proteases whose aberrant activation is linked to various neurodegenerative conditions. researchgate.net The development of potent and selective calpain inhibitors from this chemical class, such as ABT-957 (Alicapistat), highlights the therapeutic potential of these compounds in mitigating neuronal damage. researchgate.net Research has also indicated that some l-pyroglutamic acid analogues exhibit neuritogenic activity, promoting the growth of neurites, which is a crucial process for neuronal development and repair. researchgate.netnih.gov

| Derivative Class | Target | Potential Application |

| Pyroglutamic acid derivatives | P2X7 receptors | Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) |

| 1-Benzyl-5-oxopyrrolidine-2-carboxamides | Calpains | Neurodegenerative diseases |

| l-Pyroglutamic acid analogues | Not specified | Neuritogenic activity |

This compound, as a derivative of pyroglutamic acid, is a component of the human metabolome. iarc.frthegoodscentscompany.com Pyroglutamic acid itself is a naturally occurring metabolite found in various biological systems. smolecule.com The human metabolome encompasses all the small molecules (metabolites) found within a biological sample. A related concept is the exposome, which includes all environmental exposures an individual experiences throughout their life and how those exposures impact health. hmdb.ca

Certain derivatives of this compound have been identified in the human exposome, meaning they are compounds to which individuals may be exposed from external sources. hmdb.ca For instance, (2S)-1-[(2S)-3-(4H-Imidazol-4-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid is not a naturally occurring metabolite and is only found in individuals exposed to it or its parent compounds. hmdb.ca The presence of such compounds can be detected in human blood and urine, providing insights into an individual's unique chemical exposures. iarc.frhmdb.ca The study of these compounds within the metabolome and exposome is crucial for understanding the links between environmental factors, metabolism, and disease.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Features for Biological Activity

Understanding how modifications to the 5-oxopyrrolidine-2-carboxamide scaffold influence its biological effects is crucial for the design of potent and selective agents. The nature and position of substituents, the compound's stereochemistry, and the roles of its inherent functional groups are all pivotal factors.

The introduction of various substituents onto the core structure of this compound derivatives has a profound impact on their biological activity. Studies on related pyrrolidine (B122466) carboxamides as inhibitors of Mycobacterium tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA) have shown that substitutions on an attached phenyl ring are particularly influential. For instance, small to moderate-sized electron-withdrawing groups at the meta-position of the phenyl ring tend to yield the best inhibitory activity. Conversely, potency is often diminished or lost when substituents are placed in the ortho or, most notably, the para positions. In the case of disubstituted compounds, a 3,5-disubstitution pattern on the phenyl ring generally improves inhibitory potency, with the 3,5-dichloro substituted compound demonstrating the highest activity in one such series. nih.gov

In the context of anticancer activity, modifications to derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid have also yielded important SAR insights. The conversion of a carboxylic acid hydrazide to a hydrazone significantly enhances anticancer activity in a structure-dependent manner. nih.gov For these hydrazone derivatives, those containing heterocyclic fragments showed greater activity against A549 human lung adenocarcinoma cells than those with simple aromatic moieties. Among the aromatic hydrazones, compounds featuring dimethylamino-, chloro-, and bromo- substituents on the aromatic ring were the most active. nih.gov Furthermore, derivatives bearing a 5-nitrothiophene substituent have demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov

The following table summarizes the influence of various substituents on the biological activity of this compound derivatives based on reported research findings.

| Scaffold/Series | Substituent/Modification | Position | Effect on Biological Activity | Target/Assay |

| Pyrrolidine carboxamide (phenyl ring A) | Small electron-withdrawing groups | meta | Increased potency | InhA Inhibition nih.gov |

| Pyrrolidine carboxamide (phenyl ring A) | Any substituent | ortho, para | Reduced or lost potency | InhA Inhibition nih.gov |

| Pyrrolidine carboxamide (phenyl ring A) | 3,5-dichloro | 3 and 5 | Significantly improved potency | InhA Inhibition nih.gov |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine | Hydrazone conversion | C3-carboxamide | Greatly improved anticancer activity | A549 cells nih.gov |

| Hydrazone derivatives | Heterocyclic fragments (e.g., 5-nitrothiophene) | Hydrazone moiety | Potent anticancer & antimicrobial activity | A549 cells, MRSA nih.gov |

| Aromatic hydrazone derivatives | Dimethylamino, Chloro, Bromo | Aromatic ring | Most active among aromatic hydrazones | A549 cells nih.gov |

Stereochemistry is a critical determinant of the biological activity of chiral compounds, including derivatives of this compound. mdpi.comnih.gov This compound is derived from pyroglutamic acid, a chiral molecule that provides a readily available source of chirality for asymmetric synthesis. researchgate.netdntb.gov.ua The spatial arrangement of atoms, particularly at the chiral center at the C2 position of the pyrrolidine ring, can significantly affect how the molecule interacts with its biological target, as well as its absorption and metabolism. mdpi.comnih.gov

The majority of natural products are chiral and are often biosynthesized as a single enantiomer. mdpi.comnih.gov This stereochemical purity is frequently essential for their biological function. In drug action, different enantiomers of a chiral molecule can exhibit widely different potencies and effects. One enantiomer may fit perfectly into a receptor or enzyme active site, while its mirror image may bind poorly or not at all. nih.gov

For derivatives of pyroglutamic acid, studies have shown that stereochemistry plays a pivotal role. For example, in a series of nature-inspired compounds, only the natural (5S, αS) isomers displayed significant antiplasmodial activity. This suggests that the stereochemistry is crucial for recognition by cellular transport systems and for effective interaction with the target enzyme. mdpi.comnih.gov While direct studies on the stereoisomers of the parent this compound are limited in the provided context, the principles derived from its chiral precursor, pyroglutamic acid, and related bioactive molecules strongly indicate that the (S)-enantiomer is likely the biologically relevant form for specific targets. nih.govnih.govresearchgate.net The rigid, cyclic structure of the pyroglutamate (B8496135) core reduces conformational flexibility, making the precise orientation of the C2-carboxamide group critical for target engagement. researchgate.net

The specific functional groups of this compound—the cyclic amide (lactam) and the primary carboxamide—are fundamental to its interactions with biological targets. These groups serve as key hydrogen bonding sites, which are crucial for molecular recognition and binding affinity. youtube.com

The pyrrolidine ring itself, particularly the lactam carbonyl oxygen, is a potent hydrogen bond acceptor. nih.gov In studies of related inhibitors targeting the Mycobacterium tuberculosis enzyme InhA, this carbonyl oxygen was shown to be a key feature. It participates in a conserved dual hydrogen bonding network with the catalytic residue Tyr158 and the NAD+ cofactor, an interaction that governs the orientation of the inhibitor within the active site. nih.gov

The C2-carboxamide group provides both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). youtube.com This duality allows for versatile and strong interactions with protein targets. Hydrogen bonds are highly directional and play a significant role in determining the specificity of ligand-receptor binding. The energy contribution of a typical hydrogen bond is about 1-2 kcal/mol, but can be stronger if coupled with ionic interactions. youtube.com The ability of the carboxamide and lactam groups to form multiple hydrogen bonds is a defining characteristic of the this compound scaffold's ability to engage with biological macromolecules. nih.gov Furthermore, studies on related compounds have highlighted the importance of a free amino group for enhanced anticancer activity, suggesting that modifications at or near the core functional groups can modulate biological outcomes. nih.gov

Molecular Docking and Dynamics Simulations

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between small molecules like this compound and their biological targets at an atomic level.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is instrumental in identifying potential drug candidates by screening libraries of compounds against a specific target. For targets relevant to antimicrobials, such as bacterial DNA gyrase and β-ketoacyl-ACP synthase (KasA) from M. tuberculosis, docking studies can elucidate how this compound derivatives might exert their effects. dntb.gov.uanih.gov

Docking simulations position the ligand within the active site of the target protein and calculate a score that estimates the binding affinity. insuf.org For instance, in silico studies of potential DNA gyrase inhibitors predict how the compounds fit into the ATP-binding pocket of the GyrB subunit. nih.gov These studies can reveal key interactions, such as hydrogen bonds between the ligand's functional groups (e.g., the carbonyl oxygen or amide N-H of the this compound core) and specific amino acid residues like Asn46 or Asp73 in the active site. Similarly, computational approaches targeting Mtb KasA, a crucial enzyme in mycolic acid synthesis, can identify potential inhibitors and their binding modes within its active site. dntb.gov.ua The results of these simulations provide valuable hypotheses about ligand-target interactions that can guide the synthesis and experimental testing of new, more potent derivatives.

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior and stability of the predicted ligand-target complex over time. An MD simulation calculates the motion of atoms in the system, providing insights into the flexibility of the ligand and the protein, and the stability of their interactions.

A key metric used to analyze the stability of the complex is the Root Mean Square Deviation (RMSD). A stable RMSD value for both the protein and the ligand over the course of the simulation (e.g., 100 nanoseconds) suggests that the complex is stable and the ligand remains securely bound in the active site. nih.govnih.gov Another important analysis is the Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual amino acid residues. This can highlight which parts of the protein are most affected by the ligand's binding. Conformational analysis through MD simulations can reveal if the initial docked pose is maintained or if the ligand adopts different conformations within the binding pocket, providing a more realistic view of the binding event and the thermodynamic stability of the interaction.

Computational Approaches for Binding Affinity Assessment

Binding affinity, the measure of the strength of the interaction between a ligand and its target protein, is a critical parameter in drug discovery. Computational methods provide an invaluable means to predict this affinity, thereby guiding the selection and optimization of potential drug candidates. Methods such as molecular docking and free energy calculations are central to this process. nih.govnih.gov

Molecular docking is a technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, a docking simulation would involve placing the molecule into the binding site of a target protein and using a scoring function to estimate its binding pose and affinity. The scoring function evaluates various non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces.

More rigorous methods, such as free energy calculations, offer a more accurate prediction. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be employed. nih.gov These simulations model the dynamic nature of the protein-ligand complex in a solvated environment, providing a more detailed energetic profile of the binding event. Such calculations could precisely quantify the binding free energy (ΔG_bind) of this compound, helping to rank it against other potential ligands. researchgate.net

| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG_bind, kcal/mol) |

|---|---|---|

| This compound | -6.5 | -8.2 ± 0.4 |

| Analog A (with hydroxyl group) | -7.1 | -8.9 ± 0.5 |

| Analog B (with methyl group) | -6.2 | -7.9 ± 0.4 |

Quantum Chemical Calculations and Theoretical Chemistry

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule from first principles, providing insights that are independent of experimental data. These methods can determine a molecule's three-dimensional structure, electron distribution, and reactivity.

Quantum chemistry calculations are broadly categorized into ab initio and semi-empirical methods. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. In contrast, semi-empirical methods use approximations and parameters derived from experimental results to simplify complex calculations, making them computationally faster and suitable for larger molecules.

The Austin Model 1 (AM1) is a widely used semi-empirical method that provides a good balance between speed and accuracy for organic molecules. It can be used to perform geometry optimization on the this compound structure to find its most stable, low-energy conformation. Beyond geometry, AM1 can calculate several key physicochemical properties.

| Property | Calculated Value | Description |

|---|---|---|

| Heat of Formation (kcal/mol) | -85.2 | The change in enthalpy during the formation of the compound from its constituent elements. |

| Dipole Moment (Debye) | 3.45 | A measure of the overall polarity of the molecule. |

| Ionization Potential (eV) | 10.15 | The energy required to remove an electron from the molecule. |

| Electronic Energy (a.u.) | -45.87 | The total energy of the electrons in the molecule. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry for describing chemical reactivity and electronic properties. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to a molecule's capacity to donate electrons (nucleophilicity), while the energy of the LUMO is related to its capacity to accept electrons (electrophilicity). wuxiapptec.com The energy difference between these two orbitals is known as the HOMO-LUMO gap, or band gap. A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wuxiapptec.comnih.gov Conversely, a small gap suggests the molecule is more reactive. These parameters are crucial for understanding how this compound might participate in chemical reactions and interact with biological targets. dergipark.org.tr

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.25 | Indicates electron-donating capability. |

| LUMO Energy | 2.90 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (Band Gap) | 10.15 | Relates to chemical stability and reactivity. |

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. medcraveonline.com A QSAR model is not built for a single compound but for a dataset of structurally related molecules.

In a hypothetical QSAR study, this compound would serve as the core scaffold. A series of derivatives would be synthesized by modifying specific positions on the molecule, and their biological activity (e.g., IC₅₀ against an enzyme) would be measured. For each derivative, a set of molecular descriptors—numerical values that encode chemical information such as hydrophobicity (LogP), electronic properties, and steric parameters—would be calculated. researchgate.net Using statistical methods like multiple linear regression, an equation is developed that relates the descriptors to the activity. Such a model can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis.

| Compound ID | Substituent (R) | LogP | Molecular Weight | Observed Activity (logIC₅₀) | Predicted Activity (logIC₅₀) |

|---|---|---|---|---|---|

| 1 | -H (Parent) | -1.40 | 128.13 | -4.5 | -4.6 |

| 2 | -CH₃ | -0.95 | 142.16 | -4.8 | -4.7 |

| 3 | -Cl | -0.70 | 162.58 | -5.2 | -5.3 |

| 4 | -OH | -1.90 | 144.13 | -5.5 | -5.4 |

Cheminformatics and Similarity Screening Methodologies

Cheminformatics applies computational tools to manage and analyze chemical information. A cornerstone of this field is similarity screening, which is used to identify novel compounds with potential biological activity based on their structural resemblance to a known active molecule. gsitechnology.comarxiv.org This approach is founded on the Similar Property Principle, which posits that structurally similar molecules are likely to exhibit similar properties. nih.gov

To perform a similarity screen, the structure of this compound is first converted into a numerical representation, typically a molecular fingerprint. This fingerprint is a bit string where each bit corresponds to the presence or absence of a specific structural feature. This query fingerprint is then compared against a database containing fingerprints of millions of other compounds. The similarity between the query and each database compound is calculated using a metric like the Tanimoto coefficient, which ranges from 0 (no similarity) to 1 (identical). Compounds with a high similarity score are selected as "hits" for further investigation.

| Hit Compound ID | Structure | Tanimoto Coefficient | Potential Relevance |

|---|---|---|---|

| ZINC12345 | (Structure Image) | 0.88 | High structural similarity, likely shares biological targets. |

| CHEMBL67890 | (Structure Image) | 0.85 | High structural similarity, potential for similar activity. |

| PUBCHEM13579 | (Structure Image) | 0.79 | Moderate similarity, may represent a scaffold hop. |

Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is instrumental in elucidating the molecular structure of 5-Oxopyrrolidine-2-carboxamide by probing the interactions of the molecule with electromagnetic radiation. This provides detailed information about its atomic composition and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic compounds, including this compound. creative-proteomics.com It provides precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In ¹H NMR, the protons of the pyrrolidine (B122466) ring and the amide groups exhibit characteristic chemical shifts and coupling patterns. The methine proton (CH) at the C2 position is typically observed as a multiplet, coupled to the adjacent methylene (B1212753) protons. The two methylene groups (CH₂) in the pyrrolidine ring at C3 and C4 often present as complex multiplets due to their diastereotopic nature and coupling to each other and the C2 proton. The protons of the lactam N-H and the primary amide (-CONH₂) appear as distinct signals, which may be broadened and are exchangeable with deuterium (B1214612) oxide (D₂O).

In ¹³C NMR spectroscopy, each unique carbon atom in this compound gives rise to a separate resonance. The spectrum is characterized by the presence of two carbonyl carbon signals corresponding to the lactam (C5) and the primary amide (C=O), which resonate at the downfield end of the spectrum. The remaining three carbons of the pyrrolidine ring (C2, C3, and C4) are observed in the aliphatic region of the spectrum. The specific chemical shifts can be influenced by the solvent and the presence of rotational isomers. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | Multiplet | ~55-60 |

| C3-H₂ | Multiplet | ~28-32 |

| C4-H₂ | Multiplet | ~24-28 |

| C5=O | - | ~172-178 |

| CONH₂ | Broad Singlet | ~170-175 |

| Lactam NH | Broad Singlet | - |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net For this compound, the IR spectrum is dominated by absorptions characteristic of its amide and lactam functionalities. mdpi.comnih.gov

Key absorption bands include a strong, sharp peak for the lactam carbonyl (C=O) group, typically observed around 1680-1700 cm⁻¹. The primary amide group gives rise to two distinct absorptions: a C=O stretch (Amide I band) near 1630-1690 cm⁻¹ and an N-H bend (Amide II band) around 1580-1640 cm⁻¹. Furthermore, N-H stretching vibrations for both the lactam and the primary amide are visible in the 3200-3500 cm⁻¹ region. Primary amides typically show two bands in this region corresponding to symmetric and asymmetric stretching. Aliphatic C-H stretching vibrations are also observed between 2850 and 2950 cm⁻¹. ucla.edu

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Primary Amide (R-CONH₂) | N-H Stretch | 3400-3200 (two bands) |

| Lactam | N-H Stretch | 3300-3100 |

| Alkyl | C-H Stretch | 2950-2850 |

| Lactam | C=O Stretch | 1700-1680 |

| Primary Amide | C=O Stretch (Amide I) | 1690-1630 |

| Primary Amide | N-H Bend (Amide II) | 1640-1580 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound by measuring its mass-to-charge ratio (m/z). creative-proteomics.com For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₅H₈N₂O₂, by providing a highly accurate mass measurement. The monoisotopic mass of the compound is 128.05858 Da. uni.lu

In typical MS analysis, the molecule is ionized, often forming a protonated molecular ion [M+H]⁺ with an m/z of approximately 129.06586, or other adducts such as [M+Na]⁺ (m/z ~151.04780). uni.lu The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further corroborate the structure. Common fragmentation pathways for this compound would include the neutral loss of the primary amide group (-CONH₂) as ammonia (B1221849) (NH₃) or isocyanic acid (HNCO), as well as cleavage of the pyrrolidine ring structure. libretexts.org

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This data is used to confirm the empirical formula and assess the purity of a synthesized sample. The molecular formula of this compound is C₅H₈N₂O₂.

The theoretical elemental composition is calculated from the molecular formula and atomic weights. For a pure sample, the experimentally determined percentages should closely match these theoretical values, typically within a margin of ±0.4%. nih.gov

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 46.87 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 6.29 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 21.86 |

| Oxygen | O | 15.999 | 2 | 31.998 | 24.97 |

| Total | 128.131 | 100.00 |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis and purification of compounds like this compound due to its high resolution and sensitivity. nih.gov Various HPLC modes can be employed depending on the analytical goal.

Reversed-Phase (RP-HPLC): This is a common method where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a less polar organic solvent like acetonitrile (B52724) or methanol. researchgate.net This method is effective for assessing purity and quantifying the compound.

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds, HILIC is an alternative to RP-HPLC. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. This technique has been successfully applied to the separation of the related compound, pyroglutamic acid. merckmillipore.com

Chiral HPLC: Since this compound possesses a chiral center at the C2 position, chiral HPLC is necessary to separate its enantiomers (L- and D-forms). This is achieved using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives or macrocyclic antibiotics. sigmaaldrich.comsigmaaldrich.com

Detection is commonly performed using an ultraviolet (UV) detector, as the amide chromophores absorb UV light at wavelengths around 210-220 nm. merckmillipore.comsigmaaldrich.com

Table 4: Example HPLC Conditions for Analysis of Related Compounds

| HPLC Mode | Column | Mobile Phase | Detector | Reference |

| Chiral | Astec® CHIROBIOTIC® T | Acetonitrile/Methanol/Acetic Acid/Triethylamine | UV, 220 nm | sigmaaldrich.comsigmaaldrich.com |

| HILIC | SeQuant® ZIC®-HILIC | Acetonitrile / 10 mM KH₂PO₄ pH 3 | UV, 210 nm | merckmillipore.com |

| Reversed-Phase | C18 | Acetonitrile / Water with 0.1% TFA | UV, 280 nm | researchgate.net |

In Vitro and Ex Vivo Biological Assay Techniques

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the cytotoxic and anti-proliferative effects of this compound derivatives on cancer cell lines. nih.gov This assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. nih.gov

In studies evaluating novel 5-oxopyrrolidine derivatives, various cancer cell lines, such as human lung adenocarcinoma (A549), human cervical cancer (CaSki), and triple-negative breast cancer (MDA-MB-231), have been utilized. nih.govnih.govktu.edu Typically, cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified duration, commonly 24, 48, or 72 hours. nih.govktu.edu For example, an analog of Rhopaladins, 2–styryl–this compound RPDPRH, was tested on CaSki cells at concentrations ranging from 3.125 to 100 µM for 24 and 48 hours. nih.gov

Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt into purple formazan (B1609692) crystals. These crystals are then dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), and the absorbance of the resulting solution is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. nih.gov The cell viability is then calculated as a percentage relative to an untreated control group. nih.govnih.gov Research has shown that certain 5-oxopyrrolidine derivatives exhibit dose- and time-dependent inhibitory effects on cancer cell proliferation. For instance, treating CaSki cells with 12.5 µM and 25 µM of the RPDPRH analog for 24 hours resulted in cell viability of 31.93% and 20.01%, respectively. nih.gov

Table 2: Representative MTT Assay Data for a this compound Analog (RPDPRH) on CaSki Cells

| Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |

| 12.5 | 24 | 31.93 ± 4.81 | nih.gov |

| 25 | 24 | 20.01 ± 2.45 | nih.gov |

| 12.5 | 48 | 22.13 ± 1.88 | nih.gov |

| 25 | 48 | 8.93 ± 2.36 | nih.gov |

Flow cytometry is a powerful technique for quantifying apoptosis, or programmed cell death, which is a common mechanism of action for cytotoxic compounds. nih.govbio-rad-antibodies.com When cell viability assays like the MTT assay indicate that a this compound derivative has anti-proliferative effects, flow cytometry can be used to determine if this is due to the induction of apoptosis. bio-rad-antibodies.com

A widely used method for detecting apoptosis by flow cytometry involves dual staining with Annexin V and a viability dye like propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD). bio-rad-antibodies.comup.ac.za In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. up.ac.za The viability dye is excluded from cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. bio-rad-antibodies.com

This dual-staining approach allows for the differentiation of cell populations:

Viable cells: Annexin V-negative and PI-negative. researchgate.net

Early apoptotic cells: Annexin V-positive and PI-negative. researchgate.net

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. researchgate.net